2,4,6-Tribromoresorcinol

説明

Contextualization within Brominated Phenolic Compounds Research

2,4,6-Tribromoresorcinol, with the chemical formula C₆H₃Br₃O₂, belongs to the larger class of brominated phenolic compounds. These are aromatic compounds featuring a benzene (B151609) ring substituted with one or more hydroxyl groups and one or more bromine atoms. wikipedia.org The presence of both hydroxyl and bromine substituents on the aromatic ring imparts unique chemical properties and reactivity to these molecules. mdpi.com

Research into brominated phenolic compounds is extensive, driven by their occurrence as natural products, particularly in marine organisms, and their formation as byproducts in industrial processes and environmental transformations. mdpi.comnih.gov this compound is a notable member of this family, often studied in the context of its synthesis from resorcinol (B1680541) and its role as an intermediate in the preparation of other complex molecules. chemimpex.comchembk.comatamanchemicals.com Its investigation is also closely tied to the broader study of brominated flame retardants and the environmental fate of halogenated organic compounds. chemimpex.com

The study of this compound also falls within the purview of disinfection byproduct (DBP) research. During water treatment processes like chloramination, the presence of bromide ions in the source water can lead to the formation of brominated DBPs, including various brominated phenols. acs.orgresearchgate.net this compound has been identified as one such DBP, which has spurred research into its formation pathways and potential environmental and health implications. acs.orgresearchgate.netscispace.com

Historical Perspective of this compound Studies

Early investigations into this compound date back to at least the early 20th century. The synthesis of this compound is a direct extension of the well-established chemistry of resorcinol, a highly reactive aromatic diol. The reaction of resorcinol with bromine water leads to the precipitation of tribromoresorcinol. atamanchemicals.com

One of the notable early studies was documented in a 1929 paper which, while focusing on the oxidation of tribromoresorcinol, also referenced prior preparation methods. This indicates that the synthesis and basic characterization of the compound were known to chemists of that era. The study itself detailed the oxidation of this compound using aqueous chromic acid, leading to the isolation and characterization of several oxidation products.

The evolution of analytical techniques has significantly impacted the study of this compound. Initially, characterization would have relied on classical methods such as melting point determination and elemental analysis. The advent of modern spectroscopic and chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), has enabled more precise identification and quantification, particularly in complex matrices like treated water or as an impurity in commercial products. acs.orgresearchgate.net

Significance and Research Gaps Pertaining to this compound

The significance of this compound stems from its dual role as a useful chemical intermediate and a compound of environmental interest. Its utility as a building block in organic synthesis is noteworthy, serving as a precursor for more complex molecules. chemimpex.comcymitquimica.comchemicalbook.com The bromine atoms on the resorcinol ring can be further manipulated, making it a versatile starting material. chemimpex.com It has also been explored for its potential as a flame retardant and in the development of antimicrobial agents. chemimpex.com

However, a significant portion of the contemporary research interest in this compound is driven by its formation as a disinfection byproduct in drinking water. acs.orgresearchgate.net The formation of brominated DBPs is a public health concern, and studies have focused on understanding the mechanisms of their formation during water treatment processes like chlorination and chloramination, especially in bromide-rich waters. acs.orgresearchgate.netnih.govtandfonline.com

Despite the existing body of research, several knowledge gaps remain. While the formation of this compound as a DBP is established, a comprehensive understanding of its environmental fate, including its persistence, transport, and degradation pathways in various environmental compartments, is still developing. nih.gov There is a need for more extensive toxicological data to fully assess the potential risks associated with human exposure to this compound through drinking water. nih.govnih.govacs.org While some studies have touched upon the toxicity of brominated phenols, specific and in-depth toxicological profiles for this compound are less common. nih.govresearchgate.net

Future research should aim to fill these gaps. This includes more detailed studies on its long-term environmental behavior and the elucidation of its complete toxicological profile. Furthermore, exploring its potential in green chemistry applications, for instance, as a more sustainable building block in synthesis, could open new avenues of research. oup.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₆H₃Br₃O₂ | chembk.com |

| Molecular Weight | 346.80 g/mol | chembk.com |

| Appearance | White to off-white crystalline powder/solid | chembk.com |

| Melting Point | 114-116 °C | sigmaaldrich.com |

| CAS Number | 2437-49-2 | chembk.com |

This table presents some of the key physical and chemical properties of this compound.

Table 2: Selected Research Findings on this compound

| Research Area | Key Finding | Source(s) |

| Disinfection Byproduct Formation | Identified as a polar brominated disinfection byproduct formed during chloramination of drinking water. | acs.orgresearchgate.net |

| Analytical Method | Can be analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC). | |

| Synthetic Intermediate | Used as an intermediate in the synthesis of other brominated compounds and has potential applications as a flame retardant and antimicrobial agent. | chemimpex.com |

| Impurity in Color Additives | Found as a potential impurity in certain color additives. | researchgate.net |

This table summarizes significant research findings related to this compound.

Structure

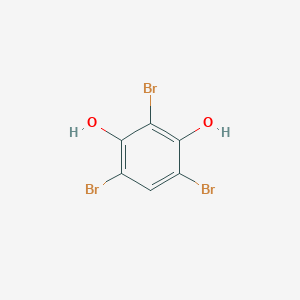

2D Structure

3D Structure

特性

IUPAC Name |

2,4,6-tribromobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3O2/c7-2-1-3(8)6(11)4(9)5(2)10/h1,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADZSMVDNYXOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)O)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179113 | |

| Record name | 2,4,6-Tribromoresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2437-49-2 | |

| Record name | 2,4,6-Tribromoresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2437-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tribromoresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2437-49-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Tribromoresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tribromoresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIBROMORESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86OZJ65140 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Synthesis of 2,4,6-Tribromoresorcinol

The synthesis of this compound is primarily achieved through the bromination of resorcinol (B1680541). The two hydroxyl groups on the resorcinol ring are strongly activating and direct electrophilic substitution to the ortho and para positions (positions 2, 4, and 6), making the formation of the tribrominated product favorable. amazonaws.com

Classical Bromination Routes of Resorcinol

The direct bromination of resorcinol using elemental bromine is a long-established method for preparing this compound. This reaction is typically carried out in a suitable solvent. One documented procedure involves dissolving resorcinol in water, with the addition of sodium bicarbonate to maintain a pH of approximately 7.5. amazonaws.com Bromine is then added, with a slight excess to ensure complete reaction. amazonaws.com The reaction proceeds readily due to the highly activated nature of the resorcinol ring.

Another classical approach involves the use of bromine in glacial acetic acid. orgsyn.org This method is often employed for the bromination of related phenolic compounds and can be adapted for the synthesis of tribromoresorcinol. orgsyn.org

Table 1: Classical Bromination of Resorcinol

| Reagent | Solvent | Conditions | Product |

|---|---|---|---|

| Bromine (Br₂) | Water, NaHCO₃ | Room Temperature | This compound |

Regioselective Bromination Techniques

While the synthesis of this compound is generally straightforward due to the directing effects of the hydroxyl groups, achieving regioselectivity for partially brominated resorcinols can be more challenging. cdnsciencepub.com However, for the exhaustive bromination to the tribromo- derivative, the inherent reactivity of the substrate simplifies the process. amazonaws.com

Techniques for regioselective bromination often involve the use of milder brominating agents or protecting group strategies, though these are more relevant for the synthesis of mono- or di-brominated resorcinols. orgsyn.orgresearchgate.net For instance, the bromination of 2,4-dihydroxybenzoic acid followed by decarboxylation is a known route to 4-bromoresorcinol (B146125). orgsyn.org In the context of this compound, the high reactivity of the resorcinol nucleus typically leads directly to the trisubstituted product under standard brominating conditions. amazonaws.comstudyadda.com

Some methods utilize N-bromosuccinimide (NBS) as a brominating agent, which can offer better control in certain electrophilic aromatic substitutions. oup.comwku.edu The choice of solvent can also influence the selectivity of bromination reactions. oup.com

Modern Synthetic Approaches for this compound

Modern synthetic methods often focus on greener and more efficient reaction conditions. This includes the use of alternative brominating agents and catalysts to minimize the use of hazardous reagents like elemental bromine. wku.edu For example, methods have been developed using γ-picolinium bromochromate (γ-PBC) in acetonitrile (B52724), which has shown to be effective for the bromination of various activated aromatic compounds. orientjchem.org

Another contemporary approach involves mechanical milling with sodium bromide and Oxone®, which provides a solvent-free method for bromination. researchgate.net These modern techniques aim to improve yields, reduce reaction times, and employ more environmentally benign procedures.

Impurity Profiling in this compound Synthesis

Impurity profiling is a critical aspect of chemical synthesis, ensuring the purity and quality of the final product. ajrconline.orgmt.com In the synthesis of this compound, potential impurities could include under-brominated species such as 4-bromoresorcinol and 4,6-dibromoresorcinol, or over-brominated products, although less likely with resorcinol itself. researchgate.net Residual starting material (resorcinol) and by-products from side reactions are also possible impurities. ijpsr.com

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are instrumental in identifying and quantifying these impurities. researchgate.netsielc.com For instance, a UHPLC method has been developed to quantify impurities in related brominated compounds, demonstrating the power of modern analytical techniques in ensuring product purity. researchgate.net The development of such methods is crucial for quality control in the production of this compound. mt.com

Table 2: Potential Impurities in this compound Synthesis

| Impurity | Potential Source |

|---|---|

| Resorcinol | Incomplete reaction |

| 4-Bromoresorcinol | Under-bromination |

| 4,6-Dibromoresorcinol | Under-bromination |

Derivatization of this compound

The hydroxyl groups of this compound are available for further chemical modification, allowing for the synthesis of a variety of derivatives.

Synthesis of Ether Derivatives

The synthesis of ether derivatives of this compound can be achieved through standard etherification methods, such as the Williamson ether synthesis. organic-chemistry.org This typically involves the deprotonation of the phenolic hydroxyl groups with a suitable base to form the corresponding phenoxide ions, which then act as nucleophiles to displace a halide from an alkyl halide.

The synthesis of aryl vinyl ethers, for example, can be accomplished by coupling substituted phenols with a vinylboronic acid equivalent, such as 2,4,6-trivinylcyclotriboroxane, in the presence of a copper(II) catalyst. nih.gov While this specific method has been demonstrated for a range of phenols, it represents a modern approach that could potentially be applied to this compound to generate vinyl ether derivatives. nih.gov

The investigation into the bromination of resorcinol derivatives, including its methyl ethers, provides insight into the reactivity of these compounds. cdnsciencepub.comresearchgate.netrsc.org For example, the bromination of 3,5-dimethoxytoluene (B1218936) and other methoxy-substituted phenols has been studied, highlighting the influence of ether groups on the course of electrophilic substitution. researchgate.netrsc.org

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Resorcinol |

| Sodium bicarbonate |

| Bromine |

| Glacial acetic acid |

| 4-Bromoresorcinol |

| 2,4-Dihydroxybenzoic acid |

| N-bromosuccinimide (NBS) |

| γ-picolinium bromochromate (γ-PBC) |

| Acetonitrile |

| Sodium bromide |

| Oxone® |

| 4,6-Dibromoresorcinol |

| 2,4,6-Trivinylcyclotriboroxane |

| Copper(II) |

Synthesis of Ester Derivatives

The hydroxyl groups of this compound can undergo esterification reactions. While specific literature on the direct synthesis of ester derivatives from this compound is not extensively detailed in the provided search results, the general reactivity of phenols suggests that standard esterification procedures would be applicable. These methods typically involve reacting the phenol (B47542) with an acid chloride or acid anhydride (B1165640) in the presence of a base or a catalyst. For instance, the reaction with acetyl chloride would be expected to yield 2,4,6-tribromo-1,3-phenylene diacetate.

Formation of Halogenated Analogues

The formation of halogenated analogues of this compound can occur through various pathways. The direct bromination of resorcinol with bromine water leads to the precipitation of this compound. wikipedia.orgatamanchemicals.com Further halogenation or the introduction of different halogen atoms would require specific synthetic strategies. For instance, the reaction of this compound with nitric acid can lead to the replacement of bromine atoms with nitro groups, forming compounds like 2-bromo-4,6-dinitroresorcinol. sci-hub.se The formation of mixed halogenated derivatives, such as those containing both bromine and chlorine, can occur during disinfection processes in water treatment when both bromide and chlorine are present. ca.gov

Reactions Involving the Hydroxyl Groups

The two hydroxyl groups on the this compound ring are key to its reactivity. These groups are acidic and can be deprotonated by a base. They also activate the ring towards electrophilic substitution. Reactions involving these hydroxyl groups include:

Etherification: Similar to esterification, the hydroxyl groups can be converted to ethers.

Condensation Reactions: this compound can participate in condensation reactions with aldehydes and ketones. For example, resorcinol itself condenses with formaldehyde (B43269) in the presence of an acid catalyst. atamanchemicals.com

Electrophilic Aromatic Substitution Reactions of this compound

Electrophilic aromatic substitution is a fundamental reaction type for aromatic compounds. minia.edu.egmasterorganicchemistry.comdalalinstitute.comlibretexts.org In this compound, the aromatic ring is highly activated by the two hydroxyl groups at positions 1 and 3. amazonaws.com However, the positions ortho and para to the hydroxyl groups (positions 2, 4, and 6) are already substituted with bromine atoms. This steric hindrance and the deactivating effect of the bromine atoms can influence the feasibility and regioselectivity of further electrophilic substitution.

One notable reaction is nitration. The treatment of this compound with nitric acid can lead to the substitution of bromine atoms, as seen in the formation of 2-bromo-4,6-dinitroresorcinol. sci-hub.se

Nucleophilic Substitution Reactions of Bromine Atoms

The bromine atoms on the this compound ring can be susceptible to nucleophilic substitution, although this is generally less common for aryl halides unless the ring is activated by strongly electron-withdrawing groups. In the case of this compound, the presence of the activating hydroxyl groups can influence this reactivity.

A key example of nucleophilic substitution is the partial debromination using sodium sulfite (B76179). cdnsciencepub.comrsc.org This reaction can proceed in a stepwise manner, allowing for the selective removal of bromine atoms. For instance, treatment of this compound with sodium sulfite can yield 2,4-dibromoresorcinol and subsequently 4-bromoresorcinol. cdnsciencepub.com The bromine atom at the 2-position, situated between the two hydroxyl groups, is observed to be less easily removed than those at the 4 and 6-positions. cdnsciencepub.com

Reaction Mechanisms Involving this compound

Understanding the reaction mechanisms provides insight into the chemical behavior of this compound.

Oxidation Pathways of this compound

The oxidation of this compound can proceed through complex pathways, leading to a variety of products. The oxidation with aqueous chromic acid has been shown to yield several products. sci-hub.se The initial step appears to be the oxidation of one hydroxyl group and the removal of a bromine atom from the ring. sci-hub.se This is followed by the formation of more complex dimeric structures. sci-hub.se

The oxidation of phenolic compounds, in general, can be initiated by one-electron transfer to form phenoxyl radicals. acs.org These radicals can then undergo further reactions, including coupling to form dimers or further oxidation to quinone-like products. acs.org In the context of water treatment, the oxidation of this compound by disinfectants like peracetic acid can lead to the formation of various transformation products. researchgate.net

Debromination Mechanisms

The selective removal of bromine atoms from the this compound framework can be achieved under specific reaction conditions, leading to the formation of lesser brominated resorcinol derivatives. This process is of significant interest for the synthesis of specific bromoresorcinol isomers.

Studies have shown that the debromination of this compound can be effectively carried out using reagents such as sodium sulfite (Na₂SO₃) in the presence of a base like sodium hydroxide (B78521) (NaOH). The regioselectivity of the debromination is dependent on the stoichiometry of the reagents employed. For instance, the use of two molar equivalents of sodium sulfite per mole of this compound, or a mixture of one mole of sodium sulfite and one mole of sodium hydroxide, results in the preferential formation of 2,4-dibromoresorcinol in high yield. Conversely, when the molar ratio of Na₂SO₃/NaOH/2,4,6-tribromoresorcinol is adjusted to 2:2:1, the reaction proceeds further to yield 2-bromoresorcinol (B1269886) as the primary product. It has been noted that sodium thiosulfate (B1220275) is ineffective in promoting this transformation.

The mechanism is believed to involve nucleophilic substitution, where the sulfite ion attacks the carbon atom bearing a bromine atom. The presence of the hydroxyl groups on the resorcinol ring activates the aromatic system, facilitating the displacement of the bromide ions. The reaction conditions can be tailored to control the extent of debromination, providing a synthetic route to specific brominated resorcinols.

Table 1: Debromination Reactions of this compound

| Reagents (molar ratio) | Major Product | Reference |

| 2 eq. Na₂SO₃ | 2,4-Dibromoresorcinol | nih.gov |

| 1 eq. Na₂SO₃, 1 eq. NaOH | 2,4-Dibromoresorcinol | nih.gov |

| 2 eq. Na₂SO₃, 2 eq. NaOH | 2-Bromoresorcinol | nih.gov |

Photochemical Reactions

The photochemical behavior of halogenated phenols, including brominated derivatives, is of environmental significance. While specific studies on the photolysis of this compound are not extensively detailed in the provided search results, general principles from the study of other bromophenols can be inferred. The photodegradation of bromophenols under UV irradiation can proceed through various pathways, including photohydrolysis, debromination, and bromine transfer.

For bromophenols in aqueous solutions, direct photolysis is often a significant degradation pathway. nih.govnih.gov The cleavage of the carbon-bromine (C-Br) bond is a key step in this process. nih.gov The absorption of UV light can excite the molecule, leading to the homolytic or heterolytic cleavage of the C-Br bond. This can result in the formation of a variety of photoproducts, such as hydroxylated derivatives and debrominated homologs. nih.gov For example, the photolysis of 2-bromophenol (B46759) has been shown to produce hydroxyderivatives and other bromophenol isomers. nih.gov

In the case of polybrominated diphenyl ethers (PBDEs), UV irradiation leads to hydrodebromination and the formation of various bromophenols, including 2,4,6-tribromophenol. figshare.com This suggests that the photolysis of this compound would likely involve sequential debromination steps, leading to the formation of di- and mono-bromoresorcinols, and ultimately resorcinol. The specific products and their distribution would depend on factors such as the wavelength of irradiation, the solvent, and the presence of other reactive species.

Thermal Decomposition Processes

Information regarding the specific thermal decomposition mechanism and products of this compound is limited in the provided search results. However, general knowledge of the thermal degradation of halogenated aromatic compounds suggests that heating this compound would lead to the cleavage of the C-Br and C-O bonds.

The thermal decomposition of halogenated polymers and aromatic compounds typically proceeds through a series of complex reactions, including dehydrohalogenation. royalsocietypublishing.orgresearchgate.net For halogenated aromatic compounds, the primary gaseous decomposition product is often the corresponding hydrogen halide, in this case, hydrogen bromide (HBr). royalsocietypublishing.org The remaining organic fraction would likely consist of a complex mixture of aromatic compounds, potentially including partially debrominated resorcinols, phenols, and polycyclic aromatic hydrocarbons (PAHs) formed through condensation reactions at higher temperatures. researchgate.netosti.gov The presence of bromine is known to influence the formation of brominated dibenzo-p-dioxins and dibenzofurans during the thermal decomposition of brominated flame retardants, although the propensity for this to occur with this compound specifically has not been detailed. researchgate.net A safety data sheet for this compound notes that thermal decomposition can lead to the release of irritating gases and vapors, which would likely include hydrogen bromide.

Analytical Chemistry of 2,4,6 Tribromoresorcinol

Chromatographic Techniques for Analysis

Chromatography is a fundamental tool for the analysis of 2,4,6-Tribromoresorcinol, enabling its separation from complex matrices and the determination of its purity. Various chromatographic methods have been developed and applied for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. Method development often focuses on achieving optimal separation from other related compounds and potential impurities. A common approach involves reversed-phase (RP) HPLC. sielc.com

For instance, a reverse-phase HPLC method has been developed using a Newcrom R1 column. sielc.com The mobile phase for this method consists of a simple mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For applications requiring mass spectrometric (MS) detection, the phosphoric acid in the mobile phase can be substituted with formic acid to ensure compatibility. sielc.comsielc.com

Validation of HPLC methods is crucial to ensure their accuracy, precision, and reliability for quantitative analysis. Validation studies for methods analyzing this compound as an impurity in color additives, such as D&C Red Nos. 27 and 28, have been reported. researchgate.net In one such study, this compound (Br3R) was quantified using a five-point calibration curve with a weight/weight data point range of 0.050% to 0.499%. researchgate.net

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Details |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid sielc.comsielc.com |

| Application | Analysis and isolation of impurities in preparative separation sielc.comsielc.com |

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including faster analysis times and improved resolution. An improved UHPLC method was developed to quantify impurities, including this compound (identified as Br3R), in the color additives D&C Red No. 21 and D&C Red No. 22. oup.com This rapid method takes approximately 7 minutes, a significant improvement over the previous 6-hour gravity flow elution column chromatography method. oup.com

The validation of this UHPLC method demonstrated its accuracy and efficiency. oup.com Five-point calibration curves were used for quantification, with a range of 0.04–0.61% by weight for this compound. oup.com The limit of detection (LOD) for the analytes was between 0.01% and 0.03%, and recoveries ranged from 90.6% to 99.9%. oup.com The use of smaller 3 µm particle columns in UHPLC contributes to these fast analysis times. sielc.comsielc.com

Table 2: UHPLC Method Validation for this compound (as Br3R)

| Parameter | Value |

|---|---|

| Calibration Curve Range (% by weight) | 0.04 - 0.61 oup.com |

| Limit of Detection (LOD) (%) | 0.01 - 0.03 oup.com |

| Analyte Recovery (%) | 90.6 - 99.9 oup.com |

| Analysis Time | ~7 minutes oup.com |

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is another valuable technique for assessing the purity of this compound. It is often used in conjunction with other methods, such as titration, to confirm the purity of commercial products. vwr.comvwr.com Purity levels of ≥98.0% for this compound have been reported, as determined by GC and titration analysis. vwr.comvwr.com GC coupled with mass spectrometry (GC-MS) is also a powerful tool for both identification and quantification. The National Institute of Standards and Technology (NIST) database contains GC-MS data for this compound, listing its top two mass-to-charge ratio (m/z) peaks at 346 and 348. nih.gov

Chromatographic Methods for Impurity Detection in Complex Matrices

Detecting and quantifying this compound as an impurity in complex matrices, such as color additives, presents analytical challenges. researchgate.net It has been identified as a potential synthetic by-product in D&C Red No. 27 and D&C Red No. 28. researchgate.net However, studies have indicated that due to their rapid decomposition in the presence of the dye, the existence of brominated resorcinols in these specific color additives is highly unlikely. researchgate.net

Despite this, methods have been developed to quantify it should it be present. An HPLC method was developed for the quantitative determination of several impurities, including this compound (Br3R), in these color additives. researchgate.net This highlights the proactive approach in developing analytical methods for potential impurities, even if their presence is ultimately found to be negligible. The development of such methods is crucial for ensuring the quality and safety of consumer products. lcms.czamericanpharmaceuticalreview.com

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

The synthesis and NMR analysis of all 16 bromination products of phloroglucinol (B13840) and its methyl ethers, which includes bromoresorcinols, have been reported. cdnsciencepub.com In the resorcinol (B1680541) series, it was observed that the C-2 position is consistently the least reactive. cdnsciencepub.com The ¹³C NMR spectra of brominated phloroglucinol methyl ethers exhibit characteristic downfield shifts for methoxy (B1213986) groups that are orthogonal to the plane of the aromatic ring. cdnsciencepub.com While specific spectral data for this compound from this study is not detailed, the general principles of analysis are applicable. Public databases like PubChem also hold ¹³C NMR spectral data for this compound. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic Acid |

| Phosphoric Acid |

| 2,4,6-tribromoanisole |

| 2,4,6-tribromophenol |

| 2,4,6-trichloroanisole |

| 2,4,6-trichlorophenol (B30397) |

| 2-amino-5-methylbenzenesulfonic acid |

| 3-hydroxy-2-naphthalenecarboxylic acid |

| Aniline |

| Benzidine |

| 4-aminobiphenyl |

| 4-aminoazobenzene |

| 2-aminobiphenyl |

| 4-aminobenzonitrile |

| Benzaldehyde-2,4-disulfonic acid |

| N,N-diethyl-m-aminophenol |

| Phloroglucinol |

| 5-methoxyresorcinol |

| 3,5-dimethoxyphenol |

| 1,3,5-trimethoxybenzene |

| Sodium Sulfite (B76179) |

| 2,4-dibromo-5-methoxyresorcinol |

| 2-bromo-5-methoxyresorcinol |

| 4,6-Dibromo-5-methoxyresorcinol |

| 2,4-dibromo-3,5-dimethoxyphenol |

| 3,5-dibromo-2,4,6-trihydroxybenzoic acid |

| 3-methoxy-2,4-dibromophenol |

| 2,4-dibromoresorcinol |

| Dimethyl sulfate |

| 2,6-dibromo isomer |

| monobromophloroglucinol |

| dibromophloroglucinol |

| 2,4,6-trihydroxybenzoic acid |

| Phthalic Acid |

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry stands as a cornerstone for the definitive identification and quantification of this compound. The inherent isotopic pattern of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, provides a distinctive signature in the mass spectrum, facilitating unambiguous identification. The mass spectrum of this compound exhibits a characteristic cluster of ions around its molecular weight, with predictable intensity ratios corresponding to the different combinations of bromine isotopes. ca.gov

For instance, the molecular ion region will display a pattern of peaks corresponding to the various isotopic compositions of the three bromine atoms. The most prominent peaks in the mass spectrum are observed at m/z values of 344, 346, and 348. nih.gov These correspond to the molecular ions containing different combinations of ⁷⁹Br and ⁸¹Br isotopes.

Quantitative analysis is often performed using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). In a study developing a method for trace level analysis of haloanisoles and halophenols, a GC-MS/MS method was utilized for the determination of related compounds. nih.gov The use of an internal standard, such as a deuterated version of the analyte, is common to ensure high accuracy and precision in quantification. nih.gov

Infrared (IR) and Raman Spectroscopy Investigations

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. ksu.edu.sa The IR spectrum of this compound is characterized by absorption bands corresponding to the hydroxyl (O-H) and carbon-bromine (C-Br) stretching vibrations, as well as aromatic ring vibrations. The presence of strong O-H stretching bands confirms the resorcinol backbone. Data for the IR spectrum of this compound has been recorded using both KBr pellet and Attenuated Total Reflectance (ATR) techniques. nih.gov

Raman Spectroscopy: Raman spectroscopy, which relies on the scattering of light, is complementary to IR spectroscopy. ksu.edu.sa It is often more sensitive to non-polar, symmetric vibrations. ksu.edu.sa For this compound, Raman spectroscopy can provide information on the C-C skeletal vibrations of the aromatic ring and the C-Br bonds. The combination of IR and Raman data allows for a more complete picture of the vibrational modes of the molecule. For example, some vibrations may be strong in the Raman spectrum but weak or absent in the IR spectrum, and vice versa. researchgate.netkurouskilab.com

UV-Vis Spectroscopy for Electronic Structure Elucidation

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The UV-Vis spectrum of this compound is influenced by the electronic structure of the substituted benzene (B151609) ring. The hydroxyl and bromine substituents on the resorcinol core act as auxochromes, shifting the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. This technique is useful for confirming the presence of the aromatic system and can be used for quantitative analysis, although it is less specific than mass spectrometry or chromatography. e-bookshelf.de

Advanced Analytical Methodologies

Hyphenated Techniques (e.g., LC-MS/MS) for Trace Analysis

For the detection and quantification of this compound at very low concentrations, hyphenated techniques are indispensable. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool for trace analysis in complex matrices. ca.govnih.gov This method combines the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with the high selectivity and sensitivity of tandem mass spectrometry. ca.govnih.gov

In a study on the formation of brominated disinfection byproducts in drinking water, UPLC coupled with electrospray ionization-triple quadrupole mass spectrometry (UPLC/ESI-tqMS) was used to identify and quantify this compound for the first time as a disinfection byproduct. ca.gov The use of Multiple Reaction Monitoring (MRM) in MS/MS provides exceptional specificity by monitoring a specific precursor ion to product ion transition, minimizing interferences from the sample matrix. nih.gov This approach allows for detection limits in the range of picograms per tablet for solid samples and nanograms per liter for solutions. nih.gov

Electrochemical Analytical Methods

Electrochemical methods offer a sensitive and often cost-effective alternative for the analysis of electroactive compounds like this compound. Techniques such as cyclic voltammetry, differential pulse voltammetry, and amperometry can be employed. The phenolic hydroxyl groups in this compound can be oxidized at an electrode surface, producing a measurable current that is proportional to its concentration. The development of chemically modified electrodes can further enhance the selectivity and sensitivity of these methods for the determination of this compound in various samples.

Quality by Design (QbD) Approaches in Analytical Method Development for this compound

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. rjptonline.org In the context of analytical method development for this compound, Analytical QbD (AQbD) ensures the development of robust and reliable methods. researchgate.netresearchgate.net

The AQbD process involves several key steps:

Defining the Analytical Target Profile (ATP): This step outlines the performance requirements of the analytical method, such as accuracy, precision, and sensitivity, needed to ensure the quality of the measurement. researchgate.neta3p.org

Identifying Critical Method Attributes (CMAs) and Critical Method Variables (CMVs): CMAs are the properties of the method that need to be controlled to meet the ATP, while CMVs are the parameters of the method that can affect the CMAs. rjptonline.org

Risk Assessment: This involves identifying and evaluating the potential risks of method variables on the method's performance. researchgate.net

Method Optimization and Control Strategy: Design of Experiments (DoE) is often used to systematically study the effects of CMVs on CMAs and to establish a Method Operable Design Region (MODR), which is the operating space where the method is known to perform as intended. biotech-asia.org

Continual Monitoring and Improvement: The performance of the analytical method is monitored over its lifecycle to ensure it remains fit for purpose. rjptonline.org

By applying QbD principles, analytical methods for this compound can be developed to be more robust, leading to more consistent and reliable analytical data throughout the product lifecycle.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to view the intrinsic properties of 2,4,6-tribromoresorcinol. These methods, rooted in the principles of quantum mechanics, allow for the detailed exploration of the molecule's electronic landscape and its implications for chemical behavior.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic structure of molecules like this compound. scispace.comrsc.orgaps.org DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy. scispace.com Studies employing DFT can elucidate the distribution of electrons within the molecule, identifying regions of high and low electron density. This information is fundamental to understanding the molecule's reactivity, as areas with higher electron density are often susceptible to electrophilic attack, while regions with lower electron density are prone to nucleophilic attack.

For this compound, DFT calculations can reveal the influence of the three bromine atoms and two hydroxyl groups on the aromatic ring's electronic properties. The interplay of the electron-withdrawing inductive effects of the bromine atoms and the electron-donating resonance effects of the hydroxyl groups creates a complex electronic environment. This, in turn, dictates the molecule's reactivity in various chemical transformations. For instance, the formation of this compound as a disinfection byproduct in water treatment processes highlights its potential reactivity under specific conditions. researchgate.netacs.org

Molecular Orbital Analysis

Molecular Orbital (MO) analysis, often performed in conjunction with DFT calculations, provides a more detailed picture of the electronic structure by describing the wave-like behavior of electrons within the molecule. This analysis helps in understanding the nature of chemical bonds and the electronic transitions that can occur. Key aspects of MO analysis include the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Spectroscopic Property Predictions

Quantum chemical calculations are instrumental in predicting various spectroscopic properties of this compound, which can then be compared with experimental data for validation. These predictions include:

Infrared (IR) and Raman Spectra: Calculations can predict the vibrational frequencies and intensities of the molecule, corresponding to the peaks observed in experimental IR and Raman spectra. nih.gov This allows for the assignment of specific vibrational modes to the observed spectral bands, aiding in the structural characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical predictions of NMR chemical shifts (¹H and ¹³C) can be correlated with experimental data to confirm the molecular structure. cdnsciencepub.com

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

The available data from PubChem indicates the existence of experimental IR and Raman spectra for this compound, which could be used to benchmark theoretical predictions. nih.gov

Molecular Modeling and Simulations

Beyond static quantum chemical calculations, molecular modeling and simulations provide a dynamic perspective on the behavior of this compound. These methods are essential for exploring the molecule's conformational flexibility and its interactions with its environment over time.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.orgyoutube.com For this compound, rotation of the hydroxyl groups can lead to different conformers with varying energies.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. psu.edu These models rely on molecular descriptors, which are numerical representations of a molecule's structural, topological, or electronic features, to develop mathematical equations that can predict the behavior of un-tested compounds. psu.edunih.gov

For this compound, several QSAR studies have been conducted, primarily focusing on its toxicity to the ciliate protozoan Tetrahymena pyriformis. This organism serves as a model for assessing the aquatic toxicity of various chemical classes, including phenols. ut.ac.irpsu.eduresearchgate.net In these studies, the toxicity is typically expressed as the logarithm of the inverse of the 50% growth inhibition concentration (log(1/IGC50)). psu.edu The experimental toxicity value for this compound is consistently reported as 1.06 log(1/IGC50) [mmol/L]. psu.edunih.govpsu.eduscispace.com

Various modeling techniques have been employed to predict the toxicity of a large dataset of phenols that includes this compound. These methods range from linear approaches like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) to more complex, non-linear methods such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Radial Basis Function Neural Networks (RBFNN). psu.edunih.govut.ac.ir

Research has shown that non-linear models often provide superior predictive power for the toxicity of phenols, a structurally diverse group of compounds with multiple mechanisms of toxic action. psu.edunih.gov For instance, a study comparing a Genetic Algorithm-MLR (GA-MLR) model with a Genetic Algorithm-ANN (GA-ANN) model found that the ANN model, which can capture non-linear relationships, yielded significantly better predictions. nih.gov Similarly, another comparative study found that SVM and RBFNN models outperformed the MLR model in predicting phenol (B47542) toxicity. psu.edu

The table below summarizes the experimental toxicity of this compound and the values predicted by different QSAR models from various studies.

Table 1: Comparison of Experimental and Predicted Toxicity of this compound using various QSAR Models Toxicity measured as log(1/IGC50) against T. pyriformis

| Modeling Technique | Experimental Value | Predicted Value | Source |

| Genetic Algorithm - Multiple Linear Regression (GA-MLR) | 1.06 | 2.00 | nih.gov |

| Genetic Algorithm - Artificial Neural Network (GA-ANN) | 1.06 | 1.72 | nih.gov |

| Multiple Linear Regression (MLR) | 1.06 | 2.5259 | psu.edu |

| Radial Basis Function Neural Network (RBF) | 1.06 | 1.1134 | psu.edu |

| Multiple Linear Regression (MLR) | 1.06 | 1.32 | psu.edu |

| Radial Basis Function Neural Network (RBFNN) | 1.06 | 2.10 | psu.edu |

| Support Vector Machine (SVM) | 1.06 | 2.06 | psu.edu |

These QSAR/QSPR studies are valuable for prioritizing chemicals for further testing and for understanding the structural features that drive their biological or environmental effects. scispace.com

Predictive Toxicology and Environmental Fate Modeling

Predictive toxicology utilizes computational models, including the QSAR models discussed previously, to forecast the potential toxicity of chemicals to humans and ecosystems. nih.gov The studies modeling the toxicity of phenols to Tetrahymena pyriformis are a direct application of predictive toxicology, specifically in the field of ecotoxicology. ut.ac.irpsu.edu The endpoint measured, the 50% growth inhibition concentration (IGC50), is a critical parameter for assessing the impact of chemicals on aquatic life. scispace.com

Table 2: Predictive Toxicology Data for this compound

| Test Organism | Toxicological Endpoint | Value | Unit | Source |

| Tetrahymena pyriformis | pIGC50 (log(1/IGC50)) | 1.06 | mmol/L | psu.eduqsardb.org |

Beyond direct toxicity prediction, computational models are also used to understand the environmental fate of compounds like this compound. A significant aspect of its environmental profile is its formation as a disinfection byproduct (DBP) in drinking water treatment. ca.govacs.org

Studies have identified this compound as one of several polar brominated disinfection byproducts (Br-DBPs) that can form during chloramination, a common water disinfection process. ca.govscience.gov Its formation occurs when source water contains natural organic matter and bromide ions (Br⁻), which are oxidized and incorporated into organic molecules. ca.govacs.org Kinetic modeling has been employed to understand the complex reactions leading to DBP formation. One such model indicated that in chloramination, bromochloramine and monobromamine are the primary species responsible for the formation of Br-DBPs. ca.gov The presence of this compound has been detected in simulated drinking water after chloramination treatment. ca.gov

Table 3: Environmental Fate Modeling and Formation of this compound

| Process | Precursors | Finding | Modeling Type | Source |

| Water Disinfection (Chloramination) | Natural Organic Matter, Bromide (Br⁻) | Identified as a polar brominated disinfection byproduct (Br-DBP). | Mechanistic & Kinetic Modeling | ca.govacs.org |

| Water Disinfection (Chloramination) | Resorcinol (B1680541), Bromine (Br₂) | Can be synthesized by the reaction of resorcinol with bromine. | Laboratory Synthesis | ca.gov |

These predictive models are crucial for assessing the potential risks associated with the formation of new compounds during industrial and municipal processes, such as water purification, and for guiding strategies to minimize their occurrence. acs.orgresearchgate.net

Environmental Chemistry and Fate of 2,4,6 Tribromoresorcinol

Occurrence and Distribution in Environmental Matrices

Disinfection of drinking water is a critical process for public health, but it can lead to the formation of unintended disinfection byproducts (DBPs) through the reaction of disinfectants with natural organic matter. While a wide range of DBPs have been identified, the presence of 2,4,6-Tribromoresorcinol has been specifically detected in drinking water treated with chloramine.

One study identified this compound among 29 aliphatic, aromatic, or nitrogenous polar brominated DBPs (Br-DBPs) in chloraminated water. acs.org This finding is significant as it confirms that the precursors and conditions necessary for the formation of this specific compound can exist in drinking water treatment systems. The study noted that chloramination, as opposed to chlorination, tended to favor the formation of aromatic and nitrogenous polar Br-DBPs and allowed for the accumulation of polar intermediate Br-DBPs. acs.org

While specific quantitative data for this compound in drinking water is not widely available, the table below presents data on a related and more commonly studied compound, 2,4,6-Tribromophenol, to provide context on the levels at which brominated phenols can be found as DBPs.

| Water Source | Concentration Range | Reference |

|---|---|---|

| Treated Drinking Water (Canada) | 5 ng/L (in one sample) | nih.gov |

| Raw Water (Canada) | 0.2 to 0.6 ng/L (mean) | nih.gov |

| Treated Water (Canada) | 0.2 to 1.3 ng/L (mean) | nih.gov |

| Bromine Chloride Disinfected Effluent | 100 to 2,400 ppt | nih.gov |

| Untreated Effluent | 10 to 12 ppt | nih.gov |

| Discharge Water from Power Plants | 20 to 150 ng/L | nih.gov |

Specific data on the detection and concentration of this compound in natural waters (rivers, lakes, oceans) and sediments are limited in the available scientific literature. However, studies on the closely related compound, 2,4,6-Tribromophenol, indicate that brominated phenols can be found in these environmental matrices.

For instance, 2,4,6-Tribromophenol has been detected in river and marine sediment samples, suggesting its persistence and accumulation in these environments. nih.gov It has also been found in estuarine sediment samples with concentrations ranging from 26 to 3,690 ng/g dry weight. nih.gov The presence of these related compounds suggests that if this compound is released into the environment, it may also partition to sediments.

| Location/Source | Concentration Range | Reference |

|---|---|---|

| Sediment near Freshwater-Cooled Power Plants | 0.3 to 0.8 µg/kg | nih.gov |

| River and Marine Sediment (Osaka, Japan) | 0.8 to 36 µg/kg dry weight | nih.gov |

| Estuarine Sediment (Rhône River, France) | 26 to 3,690 ng/g dry weight | nih.gov |

The primary anthropogenic source and formation pathway for this compound in the environment is as a disinfection byproduct during water treatment. The formation of brominated phenols, in general, occurs when a disinfectant, such as chlorine or chloramine, is introduced into water containing natural organic matter and bromide ions.

The likely formation pathway for this compound involves the following steps:

Oxidation of Bromide: The disinfectant oxidizes bromide ions (Br⁻) present in the source water to form hypobromous acid (HOBr).

Electrophilic Substitution: Hypobromous acid then acts as a brominating agent, reacting with organic precursors, in this case, resorcinol (B1680541) or resorcinol-like structures within natural organic matter. The hydroxyl groups of the resorcinol ring are activating, directing the electrophilic substitution of bromine atoms to the ortho and para positions, leading to the formation of this compound.

A study on the aqueous chlorination of resorcinol demonstrated the formation of various chlorinated resorcinols, including 2,4,6-trichlororesorcinol. usgs.gov This supports the plausibility of a similar bromination pathway in the presence of bromide.

Environmental Transformation and Degradation

The environmental persistence of this compound is determined by its susceptibility to various transformation and degradation processes.

Photodegradation: Phenolic compounds are known to undergo photodegradation. A study on the photocatalytic degradation of resorcinol using TiO₂ and ZnO suspensions showed that it could be effectively degraded. researchgate.net The degradation of brominated flame retardants, which include brominated phenols, has also been shown to be influenced by UV-visible radiation. nih.gov It is plausible that this compound could also be susceptible to photodegradation, particularly in the presence of photocatalysts.

pH Stability: The stability of phenolic compounds can be influenced by pH. While specific data for this compound is lacking, the ionization of the hydroxyl groups at higher pH values could affect its reactivity and degradation pathways.

There is a lack of specific studies on the biotransformation and biodegradation of this compound. However, research on the microbial degradation of other brominated phenols, such as 2,4,6-Tribromophenol (TBP), indicates that microorganisms have the potential to break down these types of compounds.

Studies have shown that bacteria such as Pseudomonas and Rhodococcus species can degrade TBP, although a secondary carbon source is often required. The microbial transformation of a range of phenols has been correlated with their physicochemical properties, with products often being the corresponding catechols. asm.orgnih.gov Anaerobic mineralization of 2,4,6-TBP to CO₂ has also been demonstrated by a synthetic microbial community. nih.gov These findings suggest that microbial communities in soil and sediment could potentially play a role in the degradation of this compound, although the specific pathways and rates are unknown.

The table below summarizes findings from a study on the biodegradation of the related compound, 2,4,6-Tribromophenol.

| Bacterial Strain | Co-substrate | Remaining TBP after 140 hours | Reference |

|---|---|---|---|

| Pseudomonas fluorescens | Phenol (B47542) and Glucose | 20% | |

| Pseudomonas fluorescens | Phenol and Succinate | 50% | |

| Rhodococcus erythropolis | Not specified | 60% (40% loss) |

Abiotic Degradation Processes (e.g., hydrolysis, photolysis, advanced oxidation processes)

Abiotic degradation involves the transformation of a chemical compound through non-biological pathways. For this compound, these processes are crucial in determining its environmental persistence. While specific kinetic and mechanistic studies on this compound are limited in publicly available scientific literature, its degradation behavior can be inferred from studies on structurally similar compounds, such as other brominated phenols.

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. For aromatic compounds like this compound, the carbon-bromine (C-Br) bond on the aromatic ring is generally stable and resistant to hydrolysis under typical environmental pH and temperature conditions. The strength of the C-Br bond and the stability of the benzene (B151609) ring make nucleophilic substitution by water a slow process. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

Photolysis: Photolysis, or photodegradation, is the breakdown of compounds by photons of light. Aromatic brominated compounds can undergo photolysis, particularly under ultraviolet (UV) irradiation. The primary mechanism often involves the cleavage of the C-Br bond, leading to the formation of less brominated resorcinols or other degradation products. The rate and extent of photolysis depend on factors such as the intensity and wavelength of light, the presence of photosensitizing agents (like humic substances in natural waters), and the chemical matrix. While specific photolytic rate constants for this compound are not well-documented, it is anticipated to be a more relevant degradation process than hydrolysis, especially in sunlit surface waters.

Advanced Oxidation Processes (AOPs): Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). AOPs are highly effective in degrading recalcitrant organic compounds.

Studies on analogous compounds like 2,4,6-trichlorophenol (B30397) (TCP) have demonstrated high degradation efficiencies using AOPs such as photocatalysis with titanium dioxide (TiO₂) under UV or solar irradiation. For instance, the complete photooxidation of 2.0x10⁻⁴ molL⁻¹ of 2,4,6-TCP was achieved within 60 minutes of illumination with TiO₂. It is expected that this compound would exhibit similar susceptibility to AOPs, undergoing debromination and eventual mineralization to carbon dioxide, water, and bromide ions.

Table 1: Abiotic Degradation Data for Compounds Analogous to this compound

| Compound | Degradation Process | Conditions | Key Findings |

| 2,4,6-Trichlorophenol (TCP) | Photocatalysis (TiO₂) | Sunlight illumination, pH 3.0 | Complete degradation achieved within 60 minutes; 88.5% Total Organic Carbon (TOC) removal in 90 minutes. |

| Phenol | UV/H₂O₂ | UV irradiation | Up to 90% degradation within 30 minutes, depending on H₂O₂ concentration. |

| Bromophenols | Oxidation by Mn(VII) | Aqueous solution | Reactivity is pH-dependent; can form brominated dimeric products like hydroxylated polybrominated diphenyl ethers (OH-PBDEs). |

Environmental Monitoring and Assessment

Effective monitoring and risk assessment are essential for understanding the potential environmental impact of this compound and for developing appropriate management strategies.

Analytical Strategies for Environmental Samples

The detection and quantification of this compound in complex environmental matrices such as water, soil, and sediment require sensitive and selective analytical methods. The choice of method depends on the sample matrix, the required detection limits, and the available instrumentation.

Sample Preparation: A crucial first step is the extraction of the analyte from the sample matrix. Solid-phase extraction (SPE) is a common technique for water samples, using sorbents like C18 to concentrate the analyte and remove interfering substances. For solid samples like soil and sediment, ultrasonic extraction with an appropriate organic solvent is frequently employed.

Instrumental Analysis: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. A reverse-phase (RP) HPLC method with a C18 column can effectively separate the compound from other matrix components. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry-compatible applications.

For higher sensitivity and selectivity, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method. This technique allows for the unambiguous identification and quantification of the target compound at very low concentrations. Gas chromatography-tandem mass spectrometry (GC-MS/MS) is another powerful tool, particularly for brominated phenols, though it may require a derivatization step to improve the volatility of the resorcinol moiety.

Table 2: Common Analytical Techniques for Brominated Phenols in Environmental Samples

| Technique | Sample Matrix | Sample Preparation | Detector | Typical Detection Limits |

| HPLC-UV | Water | Solid-Phase Extraction (SPE) | UV/Diode Array Detector (DAD) | ng/L to µg/L range |

| GC-MS/MS | Water, Soil, Biota | Liquid-Liquid or SPE, Derivatization | Tandem Mass Spectrometer | pg/L to ng/L range |

| LC-MS/MS | Water, Wastewater | Solid-Phase Extraction (SPE) | Tandem Mass Spectrometer | ng/L range |

| UPLC-MS/MS | Water, Sediment, Sludge | SPE, Ultrasonic Extraction | Tandem Mass Spectrometer | 0.01-10 ng/L (water); 0.01-10 ng/g (solids) |

Risk Assessment Frameworks for Brominated Resorcinols

A formal environmental risk assessment for this compound would follow a standard framework, evaluating its potential adverse effects on ecosystems. While specific frameworks for "brominated resorcinols" are not established as a separate category, the assessment would be guided by principles applied to brominated flame retardants (BFRs) and other persistent organic pollutants.

The framework typically involves four main steps:

Hazard Identification: This step involves determining the potential adverse effects the substance can cause. For this compound, this would include assessing its persistence (P), bioaccumulation potential (B), and toxicity (T). Its structural similarity to other brominated phenols suggests it may be persistent and toxic to aquatic organisms.

Dose-Response Assessment: This step quantifies the relationship between the dose of the substance and the incidence of adverse effects in exposed populations. This would require ecotoxicity data from studies on representative aquatic and terrestrial organisms.

Exposure Assessment: This involves estimating the concentration of the substance in various environmental compartments (air, water, soil) and predicting the extent of exposure for different organisms.

Risk Characterization: In the final step, the information from the previous three steps is integrated to estimate the probability and magnitude of adverse effects occurring in the environment. This is often expressed by comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC).

A key consideration for brominated compounds is their potential to act as endocrine disruptors. The parent compound, resorcinol, has been investigated for its thyroid-disrupting effects, which would be a critical endpoint to consider in any risk assessment of its brominated derivatives. nih.gov

Regulatory and Policy Implications

The regulatory status of this compound is not explicitly defined in most jurisdictions. Instead, it falls under the broader regulatory frameworks for chemicals and specific classes of compounds like brominated flame retardants or halogenated phenols.

In the European Union: The primary chemical regulation is REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). Under REACH, substances with hazardous properties, such as being persistent, bioaccumulative, and toxic (PBT) or having endocrine-disrupting properties, can be identified as Substances of Very High Concern (SVHC). The European Chemicals Agency (ECHA) has developed a Regulatory Strategy for Flame Retardants, which identifies aromatic brominated flame retardants as candidates for future restriction due to their PBT properties. actagroup.comeuropa.eu While this compound is not currently on the SVHC Candidate List, its properties as an aromatic brominated compound could subject it to scrutiny under this strategy. actagroup.com Furthermore, its parent compound, resorcinol, has been under evaluation by ECHA as a potential SVHC due to its endocrine-disrupting properties, although a consensus has not been reached. europa.eu

In the United States: The Environmental Protection Agency (EPA) regulates chemicals under the Toxic Substances Control Act (TSCA). The EPA has taken action to regulate certain BFRs, such as polybrominated diphenyl ethers (PBDEs), due to concerns about their persistence and toxicity. While this compound is not specifically listed, any new use or significant new production volume could trigger a review by the EPA. Additionally, brominated compounds in general are subject to various environmental laws governing water quality and waste disposal.

The policy implications for this compound are therefore tied to the increasing global trend of restricting the use of persistent and potentially toxic halogenated organic compounds. Future regulations are likely to take a group-based approach, targeting classes of chemicals like aromatic brominated compounds, which would likely encompass this compound. pinfa.eu

Advanced Research Applications and Potential Areas of Investigation

Material Science Applications

In the realm of material science, 2,4,6-Tribromoresorcinol is valued for its ability to impart specific desirable properties to polymers and other materials. It serves as both a reactive intermediate and a functional additive.

Role as an Intermediate in Polymer Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules and polymers. chemimpex.comchembk.com While resorcinol (B1680541) itself is a well-known component in the synthesis of various polymers, including resorcinol-formaldehyde resins and specialty polycarbonates, the tribrominated version offers a unique set of reactive sites. e-bookshelf.de The presence of hydroxyl groups allows it to undergo polycondensation reactions, while the bromine atoms can be sites for further functionalization or can be retained to impart specific properties like flame retardancy to the final polymer. metu.edu.tr

Research has explored the polymerization of halogenated phenols, indicating that the reactivity of such compounds can be harnessed to create novel polymers. metu.edu.tr For instance, derivatives like the diglycidyl ether of tribromo resorcinol are noted as potential monomers for epoxy resins. stanford.edu The high degree of bromination on the resorcinol ring can influence the properties of resulting polymers, such as thermal stability and chemical resistance.

Applications in Flame Retardants

One of the most prominent applications of this compound is as a flame retardant. chemimpex.comchembk.com It is part of the larger family of brominated flame retardants (BFRs), which are added to materials like plastics, textiles, and coatings to enhance fire resistance. chemimpex.comfrfabric.com BFRs are highly effective because bromine is an excellent free radical scavenger in the gas phase of a fire. frfabric.comoceanchemgroup.com

The mechanism of action involves several stages:

Gas Phase Inhibition: During combustion, the compound decomposes and releases bromine radicals (Br•). frfabric.comisola-group.com These radicals interfere with the fire's chain reaction by scavenging high-energy hydrogen (H•) and hydroxyl (OH•) radicals, which are essential for propagating the flame. isola-group.commst.dk The Br• radicals react with these to form hydrogen bromide (HBr), which is less reactive. isola-group.com This process interrupts the exothermic reactions, cools the system, and suppresses the supply of flammable gases. frfabric.comspecialchem.com

Condensed Phase Charring: Some phosphorus-containing flame retardants work by promoting the formation of a carbonaceous char layer on the material's surface, which acts as an insulating barrier. frfabric.comisola-group.com While the primary mechanism for BFRs is in the gas phase, the phenolic structure of this compound can also contribute to char formation in certain polymer matrices.

It is typically used as an additive flame retardant, meaning it is physically mixed with the polymer rather than being chemically bound to it. mst.dk Its effectiveness has made it a component in safety-critical materials, including those used in the electronics, automotive, and aerospace industries. chemimpex.com

Use in Functional Materials

Coatings and Textiles: When included in coatings and textile formulations, it improves fire resistance, a critical feature for upholstery, carpets, and construction materials. chemimpex.comfrfabric.com

Plastics: In plastics, such as those used for computer casings and electronic equipment, it helps meet stringent flammability standards. chemimpex.comfrfabric.com

Aerogels: Resorcinol-formaldehyde aerogels are a well-established class of highly porous, low-density materials. While not directly stated in the search results, the use of a brominated precursor like this compound could be explored to create aerogels with built-in flame retardancy or modified surface properties. stanford.edu

Pharmaceutical and Biological Research

The biological activity of halogenated phenolic compounds has made them a subject of interest in pharmaceutical and biological research. This compound is investigated for its intrinsic antimicrobial properties and as a building block for new therapeutic agents.

Antimicrobial Properties and Mechanisms

This compound has been identified as a compound with potential antimicrobial activity, inhibiting the growth of various bacteria and fungi. chemimpex.comontosight.ai This has led to its research use in formulations for healthcare products and antimicrobial coatings. chemimpex.com

While the precise mechanisms are a subject of ongoing research, the antimicrobial action of phenolic compounds is generally attributed to their ability to disrupt microbial cell membranes, denature essential proteins, and interfere with enzyme functions. The heavy bromination of the resorcinol core in this compound is thought to enhance its lipophilicity, potentially facilitating its passage through microbial cell walls and increasing its efficacy. Research into brominated resorcinol derivatives has shown activity against various pathogens. grafiati.com

Exploration in Drug Discovery as a Synthetic Precursor

In drug discovery, this compound serves as a versatile synthetic precursor or building block. chembk.comontosight.ai Organic chemists utilize such intermediates to construct more complex molecules with potential therapeutic value. wikipedia.org

The compound's utility stems from its multiple reactive sites:

Hydroxyl Groups: The two hydroxyl groups can be readily alkylated, acylated, or otherwise modified to build larger molecular scaffolds.

Aromatic Ring: The electron-rich aromatic ring, despite its bromine substituents, can participate in various coupling reactions, allowing for the attachment of other functional groups.

This chemical versatility makes it a valuable starting material in the synthesis of novel compounds for screening as potential drugs. chembk.comontosight.ai For example, it can be used in the creation of compound libraries for high-throughput screening against various biological targets. Its structural relationship to other bioactive resorcinols suggests its potential as a precursor for new classes of pharmaceuticals. e-bookshelf.dewikipedia.org

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2,4,6-tribromobenzene-1,3-diol | nih.gov |

| Molecular Formula | C₆H₃Br₃O₂ | chemimpex.comnih.govcymitquimica.com |

| Molecular Weight | 346.80 g/mol | chemimpex.comnih.govsigmaaldrich.com |

| Appearance | Off-white to pale yellow or pink solid/powder | chemimpex.comcymitquimica.comsigmaaldrich.com |

| Melting Point | 113 - 116 °C | chemimpex.comchembk.comsigmaaldrich.com |

| CAS Number | 2437-49-2 | chemimpex.comnih.govsigmaaldrich.com |

| InChIKey | YADZSMVDNYXOOB-UHFFFAOYSA-N | nih.govcymitquimica.comsigmaaldrich.com |

Interactive Data Table: Research Applications

| Application Area | Specific Use | Key Mechanism/Function | Reference(s) |

| Material Science | Intermediate in Polymer Synthesis | Acts as a monomer or precursor for specialty polymers, introducing bromine atoms for enhanced properties. | chemimpex.comchembk.commetu.edu.tr |

| Material Science | Flame Retardant | Releases bromine radicals during combustion, which interrupt the fire's chemical chain reaction in the gas phase. | chemimpex.comfrfabric.comisola-group.commst.dk |

| Material Science | Functional Material Additive | Incorporated into plastics, textiles, and coatings to improve fire resistance and meet safety standards. | chemimpex.comfrfabric.com |

| Pharmaceutical Research | Antimicrobial Agent | Inhibits the growth of bacteria and fungi; mechanism likely involves cell membrane disruption. | chemimpex.comontosight.ai |

| Pharmaceutical Research | Precursor in Drug Discovery | Serves as a chemical building block for synthesizing novel, more complex molecules for therapeutic screening. | chembk.comontosight.aiwikipedia.org |

Retrosynthesis Analysis